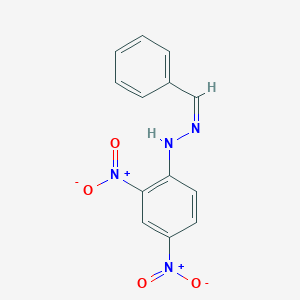

Benzaldehyde, (2,4-dinitrophenyl)hydrazone

Übersicht

Beschreibung

Benzaldehyde, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3863. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzaldehyde-2,4-dinitrophenylhydrazone, also known as Benzaldehyde, 2-(2,4-dinitrophenyl)hydrazone or Benzaldehyde, (2,4-dinitrophenyl)hydrazone, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Benzaldehyde-2,4-dinitrophenylhydrazone involves the formation of a hydrazone bond (-N=N-) between the carbonyl group of benzaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine . This is a nucleophilic addition-elimination reaction

Action Environment

The action, efficacy, and stability of Benzaldehyde-2,4-dinitrophenylhydrazone can be influenced by various environmental factors. For instance, the compound’s stability is known to be incompatible with strong oxidizing agents . Additionally, the reaction involving the formation of a hydrazone bond is influenced by the nature of the aldehyde or ketone and the solvent that the 2,4-dinitrophenylhydrazine is dissolved in .

Biologische Aktivität

Benzaldehyde, (2,4-dinitrophenyl)hydrazone (often abbreviated as 2,4-DNPH) is a hydrazone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in medicine, highlighting key research findings and case studies.

Synthesis of this compound

The synthesis of 2,4-DNPH typically involves the condensation of benzaldehyde with 2,4-dinitrophenylhydrazine. This reaction can be facilitated through various methods including heating in an alcoholic medium or using acidic conditions to enhance yield and purity. The resulting compound can be characterized using techniques such as FT-IR spectroscopy and NMR analysis to confirm the formation of the hydrazone linkage .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzaldehyde derivatives, including 2,4-DNPH. The compound has shown moderate activity against a range of microorganisms.

Key Findings:

- Antibacterial Activity : Research indicates that 2,4-DNPH exhibits antimicrobial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) at concentrations around 250 µg/mL .

- Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans.

- Minimum Inhibitory Concentration (MIC) : Specific studies report MIC values for related hydrazones ranging from 138 µM against Klebsiella pneumoniae to 165 µM against Streptococcus pneumoniae, indicating significant potential for further development .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study, various hydrazones derived from 2,4-dinitrophenylhydrazine were synthesized and evaluated for their antimicrobial properties. The findings revealed that compounds with specific substituents on the benzaldehyde moiety exhibited enhanced activity against selected pathogens. For instance, the presence of electron-withdrawing groups significantly improved the antibacterial efficacy compared to unsubstituted analogs .

Case Study 2: Amoebicidal Activity

Another notable study focused on the amoebicidal activity of hydrazone derivatives. Among these, a compound structurally similar to 2,4-DNPH was tested against Entamoeba histolytica. The results indicated an IC50 value of 0.84 µM for one derivative, showcasing its potential as a more effective treatment compared to metronidazole (IC50 = 6.3 µM). This suggests that modifications in the hydrazone structure can lead to significant variations in biological activity .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Synthesis Method | Condensation with 2,4-dinitrophenylhydrazine |

| Antimicrobial Activity | Moderate against Gram-positive and Gram-negative bacteria |

| MIC Against K. pneumoniae | 138 µM |

| MIC Against S. pneumoniae | 165 µM |

| Amoebicidal IC50 | 0.84 µM (compared to metronidazole IC50 = 6.3 µM) |

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. Detection of Carbonyl Compounds

Benzaldehyde DNPH is widely used for the qualitative and quantitative analysis of aldehydes and ketones. The formation of hydrazones from carbonyl compounds is a crucial step in this process, allowing for their identification through spectroscopic methods.

- Methodology : The reaction involves mixing the carbonyl compound with DNPH in an acidic medium, leading to the formation of a colored precipitate that can be analyzed using UV-Vis spectroscopy.

- Case Study : A study demonstrated that DNPH can detect trace amounts of aldehydes in environmental samples, showcasing its sensitivity and reliability in analytical chemistry .

2. Chromatographic Applications

Benzaldehyde DNPH derivatives are utilized as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC). This enhances the volatility and detectability of polar compounds.

- Example : In a research project, DNPH was used to derivatize various carbonyl compounds before GC analysis, significantly improving the separation and identification of these compounds .

Synthesis Applications

1. Synthesis of Hydrazones

The synthesis of hydrazones from aldehydes and ketones is a fundamental reaction in organic synthesis. Benzaldehyde DNPH serves as a precursor for various chemical syntheses.

- Reactions : The hydrazone formation reaction is typically carried out under mild conditions, making it suitable for synthesizing more complex molecules.

2. Pharmaceutical Applications

Benzaldehyde DNPH has been explored for its potential pharmacological properties. Research indicates that derivatives of DNPH exhibit biological activities, including antimicrobial and anticancer effects.

- Study Insight : A recent investigation showed that certain DNPH derivatives demonstrated cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .

Safety Considerations

Benzaldehyde DNPH is classified as a hazardous substance:

- Hazard Statements :

- H225: Flammable liquid.

- H302: Harmful if swallowed.

- H319: Causes serious eye irritation.

Proper safety protocols must be followed when handling this compound to mitigate risks associated with its flammability and toxicity .

Eigenschaften

CAS-Nummer |

1157-84-2 |

|---|---|

Molekularformel |

C13H10N4O4 |

Molekulargewicht |

286.24 g/mol |

IUPAC-Name |

N-[(Z)-benzylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9- |

InChI-Schlüssel |

DZPRPFUXOZTWAJ-ZROIWOOFSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Isomerische SMILES |

C1=CC=C(C=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.